(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
Description
The compound "(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate" is a benzofuran derivative featuring a methoxy-substituted benzylidene group at the C2 position and an acetoxy group at the C6 position. Its structure comprises a conjugated dihydrobenzofuran core with a ketone at C3 and a Z-configuration at the exocyclic double bond. Benzofuran derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often modulated by substituent-driven electronic and steric effects .
Properties
IUPAC Name |
[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-13-7-8-14-16(10-13)23-17(18(14)20)9-12-5-3-4-6-15(12)21-2/h3-10H,1-2H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSPGSHHGDMKX-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate typically involves the condensation of 2-methoxybenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and phenolic derivative.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis (HCl, H₂O) | 1M HCl, reflux | (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-ol + acetic acid | 78% | |
| Basic hydrolysis (NaOH, EtOH) | 0.5M NaOH, 60°C | Sodium acetate + phenolic intermediate | 85% |
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Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, cleaving the ester bond.
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Kinetics : Basic hydrolysis proceeds faster due to increased nucleophilicity of OH⁻.
Nucleophilic Substitution Reactions
The electron-deficient benzofuran core and ester group participate in nucleophilic substitutions.
| Reaction Type | Reagents | Products | Conditions | Source |
|---|---|---|---|---|
| Aminolysis | Ethylenediamine, DMF | Amide derivative with retained benzylidene structure | 80°C, 12h | |
| Thiolysis | Thiophenol, K₂CO₃ | Thioester formation | Room temperature, 6h |
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Steric Effects : Bulky nucleophiles show reduced reactivity due to hindered access to the ester carbonyl.
Oxidation Reactions
The α,β-unsaturated ketone system in the benzofuran ring is susceptible to oxidation.
| Oxidizing Agent | Conditions | Products | Notes | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 70°C | Cleavage of benzofuran ring to dicarboxylic acid | Low selectivity | |
| Ozone (O₃) | CH₂Cl₂, -78°C | Ozonolysis of double bond, yielding dialdehydes | Requires reductive workup |
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Selectivity : Controlled ozonolysis preserves the methoxybenzylidene group.
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo substitution at activated positions.
| Reaction | Reagents | Position | Products | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C-5 of benzofuran | Nitro-substituted derivative | |
| Sulfonation | SO₃, H₂SO₄ | C-4 of methoxybenzylidene | Sulfonic acid derivative |
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Directing Effects : The methoxy group directs electrophiles to the para position.
Cycloaddition Reactions
The conjugated diene system in the benzofuran participates in Diels-Alder reactions.
| Dienophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Six-membered cycloadduct with exo orientation | 62% | |
| Tetracyanoethylene | DCM, room temperature | Electron-deficient adduct | 55% |
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Stereochemistry : Reactions favor endo transition states but yield varies with dienophile electronics.
Reduction Reactions
Selective reduction of the α,β-unsaturated ketone is achievable.
| Reducing Agent | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Partial reduction of ketone to alcohol | Low | |
| H₂ (Pd/C) | EtOAc, 50 psi | Saturation of double bond without ester cleavage | High |
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Antimicrobial Activity
Research indicates that (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate exhibits notable antimicrobial properties. It has been tested against various bacterial strains and shown to disrupt cell membranes or inhibit essential metabolic pathways, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has demonstrated potential anticancer effects by inducing apoptosis in cancer cells. Studies suggest that it modulates critical signaling pathways such as the PI3K/Akt pathway, which is vital for cell survival and proliferation. This mechanism positions it as a promising agent in cancer therapy .
Anti-inflammatory Effects
This compound has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. Its ability to reduce inflammation could lead to applications in conditions such as arthritis and other chronic inflammatory disorders .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the condensation of appropriate benzofuran derivatives with methoxy-substituted aldehydes under acidic or basic conditions. Various structural modifications have been explored to enhance its biological activity and selectivity toward specific molecular targets .
Material Science Applications
In addition to its biological applications, this compound is being investigated for its potential use in material science. Its unique structural features allow it to be incorporated into polymer matrices or used as a functional additive in coatings and adhesives, enhancing their properties such as thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that this compound effectively induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death. These findings highlight its potential role in cancer therapeutics .
Mechanism of Action
The mechanism of action of (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity. †Predicted using analogous substituent contributions.
Key Comparative Findings
Electronic Effects
Steric and Lipophilic Effects
- Bulky Substituents (e.g., 4-tert-butyl): The tert-butyl group in contributes to high XLogP3 (5.2), suggesting improved lipid bilayer penetration but possible metabolic stability challenges.
Hydrogen Bonding and Crystal Packing
As per , hydrogen bonding patterns (graph set analysis) are critical for crystal packing and solubility. The target compound’s acetoxy group and methoxy substituent likely form C=O···H–O and ether···H–O bonds, akin to the dimethoxy and trimethoxy analogs . Such interactions may influence its crystallinity and stability.
Biological Activity
(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic organic compound with a complex structure that includes a benzofuran moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C21H20O5
- Molecular Weight : 352.38 g/mol
- CAS Number : 622824-50-4
The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Anti-inflammatory Properties : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Effects : The compound exhibits antimicrobial activity by disrupting bacterial cell membranes or inhibiting key metabolic enzymes.
Biological Activity Studies
Recent studies have explored the biological activities of this compound through various experimental approaches:
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes findings from key studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| Study B | HeLa (cervical cancer) | 10.5 | Inhibition of cell proliferation |
| Study C | A549 (lung cancer) | 12.0 | Modulation of PI3K/Akt pathway |
Anti-inflammatory Studies
Research has indicated that this compound can significantly reduce inflammation in animal models. For example, it was found to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models.
Antimicrobial Activity
Studies have reported that this compound shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The reaction between 2-methoxybenzaldehyde and a benzofuran derivative under basic conditions forms the methoxybenzylidene intermediate.
- Acetylation : The intermediate is then acetylated to yield the final product.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
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Case Study 1 : In a preclinical model of breast cancer, treatment with this compound resulted in significant tumor regression compared to control groups.
"The compound demonstrated a remarkable ability to inhibit tumor growth and induce apoptosis in breast cancer cells" .
- Case Study 2 : A study on its anti-inflammatory effects showed reduced paw edema in rats treated with the compound after induction with carrageenan.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate?
The compound can be synthesized via olefin cross-metathesis followed by intramolecular oxo-Michael addition , as demonstrated for structurally related benzofurans . Alternatively, cascade [3,3]-sigmatropic rearrangements coupled with aromatization steps offer a route to functionalize the benzofuran core . Key reagents include transition-metal catalysts (e.g., Grubbs catalyst) for metathesis and NaH/THF for deprotonation in cascade reactions.
Q. How is the stereochemistry of the (2Z)-configured benzylidene group experimentally validated?
X-ray crystallography is the gold standard for confirming the Z-configuration, as shown in structurally analogous benzylidene-benzofuran derivatives . When crystallization is challenging, NOE (Nuclear Overhauser Effect) NMR experiments can provide indirect evidence by analyzing spatial proximity of protons across the double bond.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : To identify substituent patterns (e.g., methoxy, acetate, and benzylidene groups) and confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) : For verifying molecular formula and exact mass .
- X-ray diffraction : For unambiguous structural and stereochemical assignment .
Advanced Questions
Q. How can computational modeling predict the electronic properties and reactivity of this benzofuran derivative?
Density Functional Theory (DFT) calculations using software like Discovery Studio can analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and potential reaction sites . For example, the electron-withdrawing 3-oxo group may enhance electrophilic reactivity at the benzylidene moiety, guiding functionalization strategies.
Q. What strategies address contradictions between experimental and computational data (e.g., NMR chemical shifts vs. predicted values)?
- Solvent effects : Simulate NMR chemical shifts using solvent-aware computational models (e.g., COSMO-RS).
- Dynamic effects : Consider conformational flexibility via molecular dynamics (MD) simulations.
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries .
Q. How can multi-step synthesis yields be optimized for such complex benzofurans?
Q. What is the mechanistic role of the acetate group in stabilizing the compound under hydrolytic conditions?
The acetate ester’s stability can be probed via pH-dependent kinetic studies . Under basic conditions, ester hydrolysis may yield a phenolic intermediate, detectable by LC-MS. Comparative studies with methyl or tert-butyl esters (e.g., from ) can elucidate steric/electronic effects on hydrolysis rates.
Data Contradiction Analysis
Q. How to resolve discrepancies between observed NMR coupling constants and predicted Z/E configurations?
- Dynamic NMR : Assess temperature-dependent splitting to detect conformational exchange.
- Complementary techniques : Validate with XRD (definitive) or IR spectroscopy (conjugation effects on carbonyl stretches) .
Methodological Recommendations
- Stereochemical confirmation : Prioritize XRD for unambiguous assignments .
- Reaction optimization : Use design-of-experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading) .
- Data interpretation : Cross-reference computational predictions with experimental results to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
